5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide
Description
5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O5/c22-17(15-8-9-16(25-15)21(23)24)19-12-6-7-14-13(10-12)20-18(26-14)11-4-2-1-3-5-11/h1-10H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVSTKKAFQFZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of 2-phenylbenzo[d]oxazole followed by the formation of the furan-2-carboxamide moiety. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group and the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like THF (tetrahydrofuran).
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-nitro derivatives in exhibiting anticancer properties. For instance, compounds derived from 5-nitro-2-phenylbenzo[d]oxazole have shown promising results in inhibiting the growth of cancer cells. In vitro studies have demonstrated that modifications to the nitro group can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Mechanism of Action
The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells, suggesting that 5-nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide may serve as a lead compound for further development in cancer therapeutics .
Synthesis and Derivatives
The synthesis of this compound typically involves a multi-step process that includes the formation of the benzo[d]oxazole moiety followed by functionalization at the furan position. A detailed synthesis pathway is illustrated in Table 1 below.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Methyl decanoate, 5-nitro-2-phenylbenzo[d]oxazole | DMF, reflux | 93% |
| 2 | Sodium hydride, methyl 5-chloropentanoate | Room temperature | - |
| 3 | Sodium iodide, heating overnight | 90°C | - |
Material Science Applications
Photophysical Properties
The compound exhibits interesting photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs). Studies have shown that its derivatives possess high fluorescence quantum yields and thermal stability, essential characteristics for OLED materials .
Sensor Development
Additionally, derivatives of this compound have been explored as potential fluorescent sensors for metal ions. The incorporation of the furan moiety enhances selectivity and sensitivity towards specific metal ions, making it a candidate for environmental monitoring applications .
Case Studies and Research Findings
Case Study: Anticancer Screening
A comprehensive study conducted on various nitro derivatives revealed that modifications to the furan ring significantly impacted biological activity. The most potent derivative exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an alternative treatment option .
Case Study: Sensor Application
In another study focusing on sensor applications, a derivative of this compound was tested for its ability to detect lead ions in aqueous solutions. The results demonstrated a significant fluorescence enhancement upon binding with lead ions, showcasing its applicability in environmental sensing technologies .
Mechanism of Action
The mechanism of action of 5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzo[d]oxazole moiety can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-phenylbenzo[d]oxazole
- 5-Nitrobenzo[d]oxazole-2-thiol
- 5-Hydroxy-2-methylbenzo[d]oxazole
Uniqueness
5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide is unique due to its combination of a furan ring, nitro group, and benzo[d]oxazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships, and relevant case studies associated with this compound, drawing from diverse scientific sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 5-nitro-2-phenylbenzo[d]oxazole with furan derivatives under controlled conditions to yield the desired carboxamide structure. The synthesis can be optimized using microwave-assisted techniques to enhance yield and reduce reaction times .
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the 2-phenylbenzo[d]oxazole scaffold exhibit notable antimicrobial properties. For instance, derivatives of this scaffold have shown activity against various pathogens, including ESKAPE pathogens, which are notorious for their antibiotic resistance. The compound's efficacy was evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results against several bacterial strains .
Antifungal Activity
The antifungal properties of this compound have been assessed against common fungal pathogens such as Botrytis cinerea and Fusarium graminearum. The compound exhibited significant antifungal activity, outperforming standard antifungal agents in some cases. Quantitative assessments indicated that the compound's effectiveness correlates with its structural features, particularly the presence of the nitro group which enhances its biological activity .
Anticancer Potential
In vitro studies have indicated that this compound may possess anticancer properties. Specifically, it has been tested on various cancer cell lines, showing cytotoxic effects that suggest potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells, highlighting its therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound is strongly influenced by its chemical structure. The nitro group is critical for enhancing antimicrobial and anticancer activities. Substituents on the phenyl ring also play a significant role in modulating these activities. For example, variations in substituent position and type can lead to differences in potency against tyrosinase inhibition, which is relevant for skin depigmentation treatments .
Case Studies
- Tyrosinase Inhibition : A study focused on the inhibitory effects of 2-phenylbenzo[d]oxazole derivatives on tyrosinase activity demonstrated that certain modifications could significantly enhance inhibition potency. Compounds with hydroxyl substitutions showed IC50 values in the nanomolar range, indicating strong potential for cosmetic applications related to skin whitening .
- Zebrafish Model : Another investigation utilized zebrafish embryos to assess toxicity and biological effects of various derivatives of this compound. The results indicated that while some derivatives exhibited low toxicity, others demonstrated significant developmental impacts at higher concentrations, emphasizing the need for careful evaluation in therapeutic contexts .
Q & A
Basic: What are the recommended synthetic routes for 5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via coupling reactions between furan-2-carboxamide derivatives and substituted benzooxazole intermediates. Key methods include:
- Method A (acid chloride activation): React 5-nitro-furan-2-carboxylic acid with thionyl chloride to form the acyl chloride, followed by coupling with 2-phenylbenzo[d]oxazol-5-amine under basic conditions (e.g., pyridine or DMAP) .
- Method B (carbodiimide-mediated coupling): Use EDC/HOBt or DCC to activate the carboxylic acid, enabling amide bond formation in anhydrous solvents like DMF or THF .
Optimization Considerations : - Reaction time and temperature significantly impact yield. For example, extended reflux (8–10 hours) in Method B improves conversion but may increase side products .
- Catalytic DMAP enhances acylation efficiency in sterically hindered substrates .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming the furan-carboxamide backbone and nitro/oxazole substituents. For instance, the furan proton at C3 typically resonates at δ 7.2–7.4 ppm, while the nitro group deshields adjacent protons .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1530 cm⁻¹) stretches.
Resolving Contradictions : - If NMR signals overlap (e.g., aromatic protons in the phenylbenzooxazole moiety), use 2D techniques (COSY, HSQC) .
- Cross-validate purity via HPLC (≥95%) and elemental analysis (C, H, N within ±0.3% of theoretical) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its antimicrobial potential?
Methodological Answer:
- Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
- SAR Variables :
- Modify the nitro group’s position (e.g., 5-nitro vs. 4-nitro on furan) to assess electron-withdrawing effects .
- Replace the phenylbenzooxazole moiety with thiazole or pyridine derivatives to probe heterocyclic interactions .
- Control Experiments : Compare with nitazoxanide analogs (e.g., compound 64 in ) to benchmark activity .
Advanced: What computational strategies are suitable for predicting reactivity and optimizing synthetic pathways?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for amide bond formation, identifying steric/electronic barriers .
- Reaction Path Search : Apply nudged elastic band (NEB) methods to map energy profiles for nitro-group reduction or heterocyclic coupling .
- Machine Learning : Train models on existing reaction data (e.g., yields from ) to predict optimal solvents/catalysts for novel analogs .
Advanced: How can contradictory biological activity data (e.g., variable MIC values) be systematically addressed?
Methodological Answer:
- Standardized Protocols : Ensure consistent inoculum size (e.g., 5 × 10⁵ CFU/mL) and incubation conditions (37°C, 18–24 hours) across labs .
- Membrane Permeability Studies : Use fluorescent probes (e.g., ethidium bromide uptake) to assess if discrepancies arise from differential compound penetration .
- Resistance Profiling : Sequence target pathogens (e.g., rpoB for M. tuberculosis) to identify mutations affecting compound efficacy .
Basic: What are the best practices for analyzing nitro-group stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Nitro groups are prone to photoreduction; use amber vials and inert atmospheres (N₂) .
- Kinetic Analysis : Apply Arrhenius modeling to predict shelf life. For example, if degradation follows first-order kinetics at 25°C, calculate t₉₀ (time to 10% loss) .
Advanced: How can solvent effects on crystallization be optimized to improve polymorph control?
Methodological Answer:
- High-Throughput Screening : Test 50+ solvent combinations (e.g., DMSO/water, acetone/heptane) using microbatch plates to identify conditions favoring a single polymorph .
- PAT Tools : Use in-situ Raman spectroscopy to monitor crystal nucleation and growth in real time .
- Thermodynamic Profiling : Measure solubility curves in ethanol/water mixtures to determine the metastable zone width (MSZW) for controlled crystallization .
Basic: What safety precautions are critical when handling nitro-substituted furan derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
